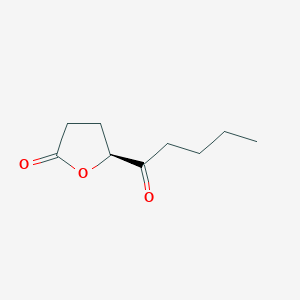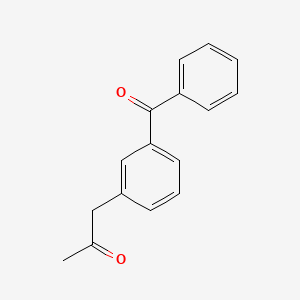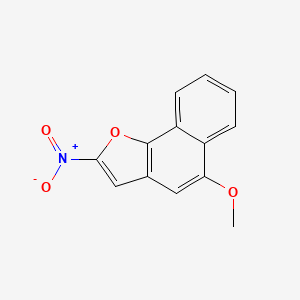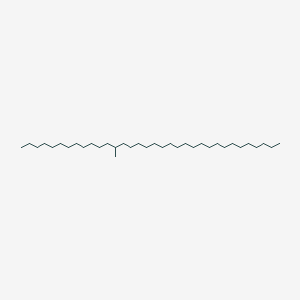
(5S)-5-pentanoyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-pentanoyloxolan-2-one is a chemical compound that belongs to the class of organic compounds known as lactones. Lactones are cyclic esters that are formed from the corresponding hydroxy acids. This compound is characterized by a five-membered oxolane ring with a pentanoyl substituent at the 5-position. It is of interest in various fields of chemistry and industry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-pentanoyloxolan-2-one typically involves the cyclization of hydroxy acids or the esterification of hydroxy acids followed by cyclization. One common method is the intramolecular esterification of 5-hydroxyhexanoic acid under acidic conditions. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-pentanoyloxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Pentanoic acid.
Reduction: 5-hydroxyhexanoic acid.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
(5S)-5-pentanoyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5S)-5-pentanoyloxolan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of hydroxy acids. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-pentanoyloxolan-2-one: The enantiomer of (5S)-5-pentanoyloxolan-2-one with similar chemical properties but different biological activity.
Gamma-butyrolactone: A structurally similar lactone with a four-membered ring.
Delta-valerolactone: Another lactone with a five-membered ring but different substituents.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a pentanoyl group, which imparts distinct chemical and biological properties compared to other lactones. Its specific configuration and substituents make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
75989-41-2 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(5S)-5-pentanoyloxolan-2-one |
InChI |
InChI=1S/C9H14O3/c1-2-3-4-7(10)8-5-6-9(11)12-8/h8H,2-6H2,1H3/t8-/m0/s1 |
InChI Key |
KTZYBMRESOMNEG-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCC(=O)[C@@H]1CCC(=O)O1 |
Canonical SMILES |
CCCCC(=O)C1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)

![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)

![3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide](/img/structure/B14434249.png)

![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)
